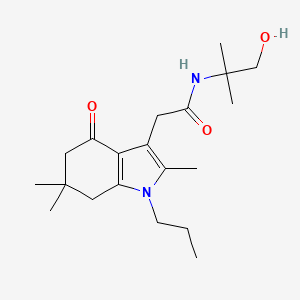
3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of 1,2,4-triazoles, which are widely used in medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole exhibits a range of biochemical and physiological effects. This compound has been shown to induce DNA damage and inhibit cell proliferation. It has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole in lab experiments is its potential as an anticancer agent. This compound has shown promising results in preclinical studies and could be further developed for clinical use. However, one of the limitations of using this compound is its cytotoxicity, which could also affect normal cells. Therefore, further studies are needed to determine the optimal dosage and delivery methods for this compound.
Future Directions
There are several future directions for the research on 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole. One of the major directions is the development of more potent derivatives of this compound with improved selectivity and lower toxicity. Another direction is the investigation of the potential of this compound as a radiosensitizer, which could enhance the effectiveness of radiotherapy in cancer treatment. Additionally, this compound could also be studied for its potential in other areas, such as agrochemicals and materials science.
Conclusion:
In conclusion, 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a promising compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields.
Synthesis Methods
The synthesis of 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole involves the reaction of 4-chlorobenzylidene malononitrile with allylthiol in the presence of sodium ethoxide and ethyl iodide. The resulting intermediate is then treated with hydrazine hydrate and acetic acid to obtain the final product.
Scientific Research Applications
3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole has shown potential in various scientific research applications. One of the major areas of research is in the field of medicinal chemistry, where this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
3-(4-chlorophenyl)-4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3S/c1-3-9-18-13-16-15-12(17(13)4-2)10-5-7-11(14)8-6-10/h3,5-8H,1,4,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJZFONCHMAJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(dimethylamino)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4932961.png)
![3-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4932984.png)
![4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide](/img/structure/B4932991.png)
![ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B4932995.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)

![(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4933019.png)
![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)
![{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4933038.png)
![1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4933042.png)
![N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B4933044.png)
![6-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B4933045.png)
